molecular formula C18H13NO2S B2834441 3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 379728-15-1

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2834441
CAS RN: 379728-15-1
M. Wt: 307.37
InChI Key: WTCZJNWYQUOWKW-UHFFFAOYSA-N
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Description

The compound “3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical entity . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C24H24N2O3S .


Synthesis Analysis

Thiophene derivatives, which this compound is a part of, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C24H24N2O3S . The molecular weight of this compound is 420.534 .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

    Anticancer Properties: Certain thiophene-based compounds exhibit anticancer activity . Researchers explore their potential as chemotherapeutic agents by modifying the thiophene scaffold.

    Anti-Inflammatory and Antimicrobial Effects: Thiophene derivatives possess anti-inflammatory and antimicrobial properties . Investigating their mechanisms of action can lead to new drug candidates.

    Voltage-Gated Sodium Channel Blockers: Isobutylcarbamoyl-methyl ester, a derivative of 3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid, is used as a voltage-gated sodium channel blocker . Such compounds play a crucial role in pain management and anesthesia.

Organic Electronics and Semiconductors

Thiophene-based molecules contribute significantly to organic electronics and semiconductors:

    Organic Field-Effect Transistors (OFETs): The thiophene ring system is essential for constructing OFETs, which find applications in flexible displays, sensors, and memory devices .

    Organic Light-Emitting Diodes (OLEDs): Researchers utilize thiophene derivatives to enhance OLED performance, leading to brighter and more energy-efficient displays .

Material Science and Corrosion Inhibition

Thiophene derivatives play a role in material science:

Synthesis Strategies

Various synthetic methods yield thiophene derivatives:

properties

IUPAC Name

(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2S/c20-18(21)16-13-5-1-2-6-15(13)19-17-11(7-8-14(16)17)10-12-4-3-9-22-12/h1-6,9-10H,7-8H2,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCZJNWYQUOWKW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1=CC4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC2=C(C3=CC=CC=C3N=C2/C1=C/C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

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